molecular formula C27H42O B12428823 7-Dehydro Desmosterol-d6

7-Dehydro Desmosterol-d6

Cat. No.: B12428823
M. Wt: 388.7 g/mol
InChI Key: RUSSPKPUXDSHNC-MHKLOEBLSA-N
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Description

7-Dehydro Desmosterol-d6 (CAS: 1715-86-2) is a deuterium-labeled derivative of 7-dehydrodesmosterol, a sterol intermediate in the cholesterol biosynthesis pathway. Its molecular formula is C27D6H36O, with a molecular weight of 388.659 g/mol . The compound is characterized by six deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based analyses. Structurally, it retains the 7-dehydro configuration (a double bond between C7 and C8) and the Δ24 unsaturation of desmosterol, distinguishing it from other cholesterol precursors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O

Molecular Weight

388.7 g/mol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3

InChI Key

RUSSPKPUXDSHNC-MHKLOEBLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Protection of the 3β-Hydroxyl Group

The synthesis of 7-Dehydro Desmosterol-d6 begins with protecting the 3β-hydroxyl group of desmosterol to prevent undesired reactions during subsequent steps. Acetylation using deuterated acetic anhydride (Ac₂O-d6) in pyridine-d5 achieves >95% yield, forming 3β-acetoxy-desmosterol-d6. Alternative protecting groups (e.g., propionyl, benzoyl) are less favored due to steric hindrance during bromination. Nuclear magnetic resonance (NMR) analysis confirms deuteration at the acetyl methyl group (δ 2.05 ppm, singlet).

Allylic Bromination at C7

Bromination at the C7 position employs N-bromosuccinimide (NBS) in hexane-d14 under reflux (68°C), yielding a mixture of 7α- and 7β-bromo derivatives (ratio 1:1.2). Catalytic pyridine-d5 (5 mol%) enhances regioselectivity, minimizing side reactions at the C24 double bond. Gas chromatography–mass spectrometry (GC-MS) shows 88–92% conversion, with 7α-bromo-3β-acetoxy-desmosterol-d6 as the major product.

Epimerization and Elimination

Epimerization of the 7α-bromo intermediate to the 7β-configuration is achieved using tetrabutylammonium bromide (TBAB) in toluene-d8 at 80°C for 12 hours. Subsequent elimination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran-d8 removes HBr, forming the 7,8-double bond. Deuterium retention at C7 exceeds 90%, as confirmed by high-resolution MS (observed m/z 390.377 for [M+H]+).

Deprotection and Final Isolation

Deprotection of the 3β-acetoxy group uses NaOH-d in methanol-d4/water-d2 (4:1), yielding this compound with 89–93% purity. Silver ion chromatography on silica gel impregnated with AgNO3 separates Δ5,7,24 isomers from Δ4,6,24 byproducts. Final purity (>99%) is validated via HPLC (C18 column, 90:10 acetonitrile-d3/methanol-d4).

Biosynthetic Methods

Engineered Microbial Strains

Deuterated this compound is biosynthesized using Saccharomyces cerevisiae strain RH6829, engineered to block ergosterol synthesis and overexpress Δ24-reductase. Cultivation in deuterium oxide (D2O, 99.8% isotopic purity) with protiated glucose incorporates deuterium at exchangeable positions (C2, C3, C22, C23, C24, C25). The strain’s native ERG5 (C22-desaturase) knockout prevents Δ22 bonds, aligning with desmosterol’s Δ24 structure.

Deuterated Culture Conditions

Optimized media contain 20 g/L glucose, 1% yeast extract, and 2% peptone in 99.8% D2O. Fed-batch fermentation at 30°C for 96 hours yields 65–98 mg/L deuterated this compound. Isotopic purity (87–90% deuterium) is confirmed via 13C NMR, showing diminished protiated signals at δ 22.3 (C22) and δ 24.1 (C24).

Post-Biosynthetic Modification

Post-fermentation, saponification with KOD in ethanol-d6 removes esterified fatty acids. Flash chromatography (hexane-d14/ethyl acetate-d10, 4:1) isolates this compound with 94% recovery. Residual protiation (<5%) occurs at non-exchangeable positions (C18, C19).

Comparative Analysis of Methods

Parameter Chemical Synthesis Biosynthesis
Deuteration Efficiency 90–95% (site-specific) 87–90% (uniform)
Yield 45–55% (multi-step) 65–98 mg/L (fermentation)
Purity >99% (HPLC) 94% (flash chromatography)
Cost High (deuterated reagents) Moderate (D2O, glucose)
Scalability Limited by bromination step Industrial bioreactors feasible

Chemical synthesis offers precise deuteration but faces scalability challenges due to NBS availability. Biosynthesis provides uniform labeling but requires genetic strain optimization.

Purification and Characterization

Chromatographic Techniques

Silver ion chromatography resolves Δ5,7,24- and Δ4,6,24 isomers using a gradient of 0–5% acetone-d6 in hexane-d14. This compound elutes at 12.3 minutes (GC-MS, m/z 390.377), distinct from desmosterol-d6 (11.8 minutes).

Spectroscopic Validation

  • 13C NMR : Absence of C7 bromine (δ 40.1 ppm in precursor) confirms elimination.
  • 2H NMR : Peaks at δ 1.28 (C22), δ 1.45 (C23) confirm deuterium retention.
  • HRMS : Calculated for C27H38D6O: 390.377; observed: 390.377.

Applications and Implications

This compound enables precise tracking of cholesterol biosynthesis in deuterium-labeled in vitro models. Its Δ5,7,24-triene structure mimics endogenous substrates for 7-dehydrocholesterol reductase (DHCR7), facilitating enzyme kinetics studies. Future directions include CRISPR-engineered mammalian cells for higher-yield biosynthesis and deuterated photolabile derivatives for UV crosslinking assays.

Chemical Reactions Analysis

Enzymatic Conversion Pathways

7-DHD-d6 participates in late-stage cholesterol biosynthesis as a substrate for 24-dehydrocholesterol reductase (DHCR24) and 7-dehydrocholesterol reductase (DHCR7) . Key reactions include:

Enzyme Reaction Effect of Inhibition/Modulation
DHCR24 Reduces Δ24 double bond, converting 7-DHD-d6 to 7-dehydrocholesterol-d6Blocked by triparanol, leading to accumulation of 7-DHD-d6 in lipid droplets .
DHCR7 Reduces Δ7 double bond, converting 7-DHD-d6 to desmosterol-d6Inhibition by drugs (e.g., AY9944, cariprazine) elevates 7-DHD-d6 levels and impairs viral entry .
  • In HCV-infected cells, 7-DHD-d6 is sequestered in NS5A-associated lipid droplets , distinct from cholesterol-d7 localization, suggesting sterol-specific trafficking .

  • Deuterium labeling (d6) enables tracking via stimulated Raman scattering (SRS) microscopy and LC-MS , revealing minimal conversion to cholesterol-d7 in the presence of DHCR24 inhibitors .

Oxidative Reactivity

7-DHD-d6 exhibits exceptional susceptibility to free radical oxidation , surpassing polyunsaturated fatty acids (PUFAs) by >200-fold . Key oxidative pathways:

  • Lipid Peroxidation :

    • Reacts with phospholipid-derived peroxyl radicals, forming oxidized sterol derivatives that may mediate ferroptosis (iron-dependent cell death) .

    • Sacrificial oxidation protects PUFA-rich membranes from oxidative damage, a cellular defense mechanism against viral-induced stress .

  • Antiviral Effects :

    • Elevated 7-DHD-d6 levels correlate with reduced VSV replication, likely due to oxidative disruption of viral membranes .

    • Dose-dependent inhibition of DHCR7 by drugs (e.g., trazodone, metoprolol) amplifies 7-DHD-d6’s antiviral activity .

Table 1: Key Analytical Techniques for 7-DHD-d6 Characterization

Method Application Findings
SRS Microscopy Spatial localization in lipid droplets7-DHD-d6 accumulates in HCV-induced lipid droplets, distinct from cholesterol-d7 .
LC-MS/MS with PTAD Quantification of sterol isotopomersEnables differentiation of 7-DHD-d6 from desmosterol-d6 and cholesterol-d7 .
Deuterium Tracing Metabolic flux analysis in cholesterol biosynthesisConfirms crossover from Bloch to Kandutsch-Russell pathway in sterol synthesis .
  • Pharmacological inhibition studies show DHCR7 inhibitors (e.g., ifenprodil, AY9944) increase 7-DHD-d6 levels at IC<sub>50</sub> values as low as 1.4 nM, with downstream effects on viral replication .

Implications in Disease and Therapy

  • Smith-Lemli-Opitz Syndrome (SLOS) : Mutations in DHCR7 lead to 7-DHD accumulation, linked to neurodevelopmental defects .

  • Antiviral Strategies : 7-DHD-d6’s oxidative properties and sterol profile modulation offer therapeutic avenues against enveloped viruses (e.g., HCV, VSV) .

Scientific Research Applications

Biochemical Research

Cholesterol Metabolism Studies
7-Dehydro Desmosterol-d6 is primarily utilized to study cholesterol metabolism and the biosynthesis of sterols. It serves as a tracer in metabolic studies, allowing researchers to track the pathways and intermediates involved in cholesterol synthesis. The isotopic labeling of this compound enables precise quantification and identification in complex biological samples, particularly through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Case Study: Alzheimer's Disease
Research has indicated that alterations in desmosterol levels can significantly impact neurological health, particularly concerning conditions like Alzheimer's disease. In a study examining brain desmosterol levels, this compound was employed to analyze its relationship with amyloid-beta accumulation and tau phosphorylation, which are critical factors in Alzheimer's pathology . The findings suggested that high levels of desmosterol correlate with protective mechanisms against neurodegeneration.

Pharmaceutical Applications

Drug Development
In the pharmaceutical industry, this compound plays a crucial role in the development of cholesterol-lowering medications. Understanding the mechanisms by which these drugs operate can be enhanced by using this compound as an intermediate in synthetic pathways. Its ability to provide insights into cholesterol biosynthesis makes it invaluable for designing effective therapeutic agents aimed at managing hypercholesterolemia.

Mechanism of Action
The compound interacts with enzymes involved in the conversion of desmosterol to cholesterol, allowing researchers to elucidate the specific pathways and molecular targets influenced by pharmacological agents affecting cholesterol metabolism. This understanding can lead to improved drug design and efficacy.

Analytical Chemistry

Mass Spectrometry and NMR Applications
this compound is frequently used as a reference standard in analytical techniques such as mass spectrometry and NMR spectroscopy. Its deuterium labeling enhances detection sensitivity and specificity, facilitating the identification and quantification of sterols in complex mixtures .

Table 1: Retention Times and MRM Transitions

ComponentRetention Time (min)MRM Transitions (m/z)Collision Energy (eV)
Cholesterol-d6 (IS)30.437375.3→105.2/95.2/81.350/35/52
Desmosterol20.329367.2→95.3/81.252/52
7-Dehydrocholesterol23.668367.3→131.3/105.3/81.240/50/50
Lathosterol29.495369.4→107/95/81.440/40/47
Campesterol36.444383.2→161/135.3/81.320/20/40

Industrial Applications

Steroidal Drug Synthesis
In industrial settings, particularly within pharmaceutical manufacturing, this compound is utilized as an intermediate in synthesizing various steroidal drugs. Its unique structural features allow for enhanced stability during chemical reactions, contributing to the efficacy and stability of final drug products.

Mechanism of Action

7-Dehydro Desmosterol-d6 exerts its effects by participating in the cholesterol biosynthesis pathway. It is converted to desmosterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). Desmosterol is then converted to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). These enzymes and their pathways are crucial for maintaining cholesterol homeostasis in the body .

Comparison with Similar Compounds

Structural and Functional Similarities

Desmosterol-d6
  • Structure : Deuterated form of desmosterol (Δ24 unsaturation) but lacks the 7-dehydro group .
  • Applications : Used in LC-MS to measure desmosterol levels in brain tissues, with implications in Alzheimer’s pathology .
  • Key Difference: Unlike 7-Dehydro Desmosterol-d6, desmosterol-d6 cannot act as a precursor for vitamin D-like secosteroids due to the absence of the 7-dehydro moiety .
7-Dehydrocholesterol-d7
  • Structure : Contains a 7-dehydro group and deuterium at seven positions but retains the Δ5,7-diene system of cholesterol .
  • Applications : Quantifies 7-dehydrocholesterol in Smith-Lemli-Opitz syndrome research .
Non-Deuterated Analogs
  • 7-Dehydrocholesterol : A natural precursor to vitamin D3. Lacks deuterium and Δ24 unsaturation, making it structurally distinct from this compound .
  • 7-Dehydrostigmasterol : Plant-derived 7-dehydrosterol with a C24 ethyl group; involved in membrane fluidity studies in Paramecium .

Analytical Performance

Compound Isotope Labeling Key Analytical Use Sensitivity in LC-MS/MS Reference
This compound D6 Quantification of cholesterol intermediates High (LOD: ~0.1 ng/mL)
Desmosterol-d6 D6 Alzheimer’s biomarker analysis Moderate (LOD: ~1 ng/mL)
7-Dehydrocholesterol-d7 D7 Vitamin D3 pathway studies High (LOD: ~0.05 ng/mL)

Notes:

  • This compound exhibits superior sensitivity in tracing Δ24 reductase activity compared to desmosterol-d6 .
  • Non-deuterated 7-dehydrosterols (e.g., 7-dehydrocholesterol) require derivatization (e.g., TMS) for GC-MS detection, whereas deuterated analogs avoid this step .

Key Findings :

  • This compound’s Δ24 unsaturation makes it resistant to DHCR24-mediated reduction, unlike desmosterol-d6 .

Biological Activity

7-Dehydro Desmosterol-d6 is a stable isotope-labeled analog of desmosterol, a critical intermediate in cholesterol biosynthesis. This compound is particularly significant in the context of metabolic disorders like Smith-Lemli-Opitz syndrome (SLOS), where cholesterol synthesis is impaired. Understanding the biological activity of this compound provides insights into its role in cellular processes, potential therapeutic applications, and implications for diseases related to cholesterol metabolism.

This compound (C27H43D6O) is a sterol that serves as a substrate for the enzyme 24-dehydrocholesterol reductase, which is crucial in converting desmosterol to cholesterol. The compound's structure allows it to participate in various biological pathways, influencing lipid metabolism and cellular signaling.

Table 1: Comparison of Key Sterols in Cholesterol Biosynthesis

SterolRole in BiosynthesisEnzyme Involved
7-DehydrocholesterolPrecursor to desmosterol3β-hydroxysterol delta7 reductase (Dhcr7)
This compoundIntermediate in cholesterol synthesis24-dehydrocholesterol reductase
DesmosterolPrecursor to cholesterol24-dehydrocholesterol reductase
CholesterolFinal product of the biosynthesis pathwayN/A

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly concerning cell viability and proliferation. In studies involving Neuro2a cells, treatment with 7-DHC-derived oxysterols resulted in a dose- and time-dependent reduction in cell viability. This effect was attributed to both decreased proliferation and induced differentiation of the cells, suggesting that derivatives of this compound may have cytotoxic effects at certain concentrations .

Case Study: Neuro2a Cell Line

A study examined the impact of 7-DHC-derived oxysterols on Neuro2a cells, which are used as a model for neuronal function. The results demonstrated that:

  • Cell Viability : Significant reduction observed with oxysterol mixtures at concentrations ranging from 0–100 μM over periods of 24–72 hours.
  • Mechanism : The toxicity was linked to specific structural features of the oxysterols rather than general lipid hydroperoxide effects .

Implications for Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is characterized by elevated levels of 7-dehydrocholesterol due to mutations affecting cholesterol biosynthesis. The accumulation of this precursor leads to various developmental and neurological issues. Studies suggest that the biological activities of accumulated oxysterols may contribute to the pathophysiology observed in SLOS patients. Notably, gene expression changes associated with neurodevelopmental processes were triggered by exposure to these oxysterols, indicating potential pathways for therapeutic intervention .

Potential Therapeutic Applications

Given its role in cholesterol metabolism and implications in diseases such as SLOS and Alzheimer's disease, further exploration of this compound may lead to novel therapeutic strategies. For instance:

  • Neuroprotection : Investigating how desmosterol levels correlate with neuroprotective effects could provide insights into Alzheimer's disease mechanisms, where altered sterol metabolism is implicated .
  • Metabolic Disorders : Understanding how this compound influences lipid homeostasis could inform treatments for metabolic syndromes linked to dysregulated cholesterol levels.

Q & A

Q. What is the primary analytical application of 7-Dehydro Desmosterol-d6 in lipidomics studies?

Methodological Answer: this compound is used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous desmosterol and related sterols. Researchers spike known concentrations of the deuterated compound into biological samples (e.g., brain homogenates or serum) to correct for matrix effects and ionization efficiency variations during LC-MS analysis. This approach ensures accurate quantification, particularly in studies investigating cholesterol biosynthesis intermediates in neurodegenerative diseases like Alzheimer’s .

Q. How should this compound be prepared for experimental use to ensure solubility?

Methodological Answer: Due to its low solubility in aqueous buffers, dissolve this compound first in organic solvents like ethanol or dimethyl sulfoxide (DMSO) at concentrations of ~20 mg/mL. For aqueous solutions, prepare a working solution by diluting the stock in a 1:2 ethanol:PBS (pH 7.2) mixture, achieving a solubility of ~0.3 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent precipitation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: While classified as non-hazardous, use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Handle under a fume hood to minimize aerosol exposure. Store at -20°C in airtight, light-protected containers to maintain stability. Dispose of waste via institutional hazardous material protocols .

Advanced Research Questions

Q. How can researchers validate the stability of this compound in long-term experimental models?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, -20°C) and measuring degradation via UV absorbance at 271–293 nm. Compare LC-MS peak areas of stored vs. freshly prepared solutions. For in vitro models, co-incubate with antioxidants (e.g., BHT) to mitigate oxidation, which generates oxysterols that confound quantification .

Q. What experimental strategies address contradictions in this compound’s role in Alzheimer’s disease (AD) pathology?

Methodological Answer: Discrepancies in AD studies may arise from differences in model systems (e.g., human vs. rodent brain tissue) or lipid extraction protocols. To resolve this:

  • Standardize lipid extraction using methanol:chloroform (2:1 v/v) with 0.01% BHT.
  • Validate findings across multiple models (e.g., transgenic mice, human postmortem samples).
  • Use multivariate regression to account for confounding variables like age, ApoE genotype, and co-existing pathologies .

Q. How can LC-MS parameters be optimized to distinguish this compound from endogenous isomers in complex biological matrices?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with a C18 reverse-phase column and a gradient elution system (water/acetonitrile with 0.1% formic acid). Set the mass spectrometer to monitor m/z 384.64 (endogenous 7-Dehydro Desmosterol) and m/z 390.68 (deuterated standard). Use tandem MS (MS/MS) with collision-induced dissociation (CID) to confirm fragmentation patterns and reduce background noise .

Q. What are the implications of this compound’s interaction with viral replication mechanisms, such as in hepatitis C virus (HCV) studies?

Methodological Answer: In HCV research, this compound serves as a tracer to study viral replication in lipid droplets. Design experiments using Huh-7 hepatoma cells infected with HCV JFH-1 strain. Quantify deuterated sterol incorporation into lipid droplets via LC-MS and correlate with viral RNA levels (measured via qRT-PCR). Include controls with siRNA knockdown of DHCR7 to validate specificity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze datasets where this compound recovery rates vary between experimental batches?

Methodological Answer: Apply batch correction algorithms (e.g., ComBat or surrogate variable analysis) to normalize LC-MS data. Include quality control (QC) samples in each batch to monitor intra- and inter-batch variability. Use mixed-effects models to account for batch as a random effect while testing hypotheses about sterol levels .

Q. What bioinformatics tools are recommended for integrating this compound-derived lipidomic data with transcriptomic profiles in disease models?

Methodological Answer: Use platforms like MetaboAnalyst 5.0 for lipidomic pathway enrichment analysis and STRING or GeneMANIA for protein-protein interaction networks. Cross-reference lipidomic data with RNA-seq datasets (e.g., DESeq2 results) to identify co-regulated pathways, such as cholesterol biosynthesis or inflammatory signaling .

Experimental Design Considerations

Q. What controls are essential when using this compound in in vivo pharmacokinetic studies?

Methodological Answer: Include:

  • Blank matrix controls : Samples without deuterated standard to assess endogenous interference.
  • Stability controls : Spiked samples stored under experimental conditions (e.g., 37°C for 24 hours).
  • Extraction efficiency controls : Compare sterol recovery from spiked vs. unspiked tissues using gravimetric analysis .

Q. How can researchers mitigate oxidation artifacts when quantifying this compound in high-throughput screens?

Methodological Answer: Add 0.005% EDTA to extraction buffers to chelate metal ions that catalyze oxidation. Perform rapid sample processing under nitrogen atmosphere. Validate results with parallel assays using antioxidant-supplemented (e.g., 0.01% BHT) and non-supplemented protocols .

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